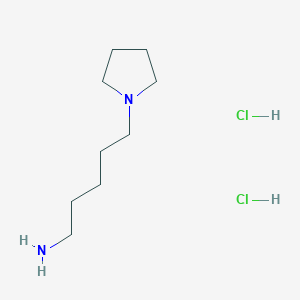
5-(Pyrrolidin-1-yl)pentan-1-amine dihydrochloride
Vue d'ensemble
Description
5-(Pyrrolidin-1-yl)pentan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C9H22Cl2N2 and its molecular weight is 229.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-(Pyrrolidin-1-yl)pentan-1-amine dihydrochloride, a compound with the molecular formula C9H22Cl2N2 and a molecular weight of 229.19 g/mol, is gaining attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including its effects on neurotransmitter systems, synthesis methods, and relevant case studies.
The compound features a pyrrolidine ring attached to a pentan-1-amine chain , which contributes to its unique pharmacological properties. The dihydrochloride salt form enhances its solubility in water, making it more applicable for various research and industrial uses.
Central Nervous System Stimulation
Research indicates that this compound exhibits central nervous system (CNS) stimulant properties similar to other compounds in the pyrrolidine class. Its ability to cross the blood-brain barrier suggests potential neuropharmacological effects, including:
- Increased locomotor activity
- Modulation of dopamine and norepinephrine levels
- Possible applications in treating conditions like ADHD or depression .
Interaction with Neurotransmitter Systems
Studies have shown that this compound interacts with various neurotransmitter transporters, particularly those for dopamine (DAT) and norepinephrine (NET) . It has been suggested that the compound acts as a selective inhibitor of these transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is crucial for its stimulant effects and potential therapeutic applications .
Synthesis Methods
Several methods have been reported for synthesizing this compound, with variations in yield and purity depending on the reaction conditions. Common synthetic routes involve:
- Alkylation of pyrrolidine : Using alkyl halides to introduce the pentan-1-amine chain.
- Reduction reactions : Converting suitable precursors into the desired amine form.
- Salt formation : Converting the base form into its dihydrochloride salt to enhance solubility.
Case Studies and Research Findings
Recent studies have highlighted the biological activity of related compounds, providing insights into the effects of this compound:
Study on Analog Compounds
A study evaluating analogs such as pyrovalerone found that certain enantiomers exhibited significant potency as reuptake inhibitors for dopamine and norepinephrine. The S-enantiomer was identified as particularly effective, suggesting that similar mechanisms may apply to this compound .
Effects on Locomotor Activity
In animal models, compounds structurally similar to this compound were shown to increase locomotor activity significantly when administered. This effect is attributed to their action on dopamine transporters, leading to elevated extracellular dopamine levels in critical brain regions .
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| 3-(Pyrrolidin-1-yl)propan-1-amine | 23159-07-1 | 0.84 | Shorter alkyl chain; potential different activity. |
| 2-(Piperidin-1-yl)ethanamine dihydrochloride | 100911-49-7 | 0.81 | Contains piperidine instead of pyrrolidine; altered properties. |
| 4-(Pyrrolidin-1-yl)piperidine dihydrochloride | 4983-39-5 | 0.78 | Combines piperidine structure; different receptor interactions. |
This table illustrates how structural variations among these compounds can lead to distinct biological activities and pharmacological profiles.
Propriétés
IUPAC Name |
5-pyrrolidin-1-ylpentan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c10-6-2-1-3-7-11-8-4-5-9-11;;/h1-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTIRZHIEMOUEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















